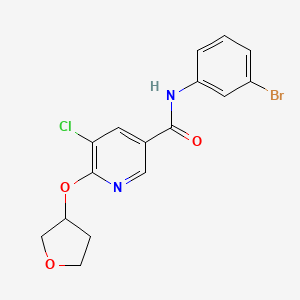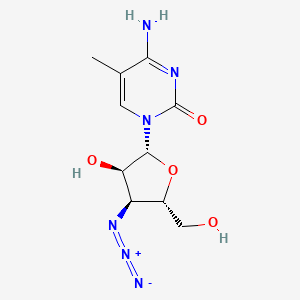![molecular formula C22H16ClN5OS2 B2512685 3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-58-1](/img/structure/B2512685.png)
3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazoles are a class of compounds that have been found to have a wide range of pharmacological activities. They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine . Benzo[d]thiazol-2(3H)-ones are another class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of a thiol with a suitable electrophile . The synthesis of benzo[d]thiazol-2(3H)-ones is not detailed in the references I found.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and benzo[d]thiazol-2(3H)-ones can be quite diverse, depending on the substituents attached to the rings .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazoles and benzo[d]thiazol-2(3H)-ones can also be quite diverse, depending on the substituents attached to the rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and benzo[d]thiazol-2(3H)-ones can vary widely, depending on their specific structures .
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with complex heterocyclic structures, such as those incorporating elements of triazole, thiazole, and pyridine, are of significant interest due to their potential applications in materials science and pharmaceuticals. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and structurally characterized isostructural compounds with similarities in their heterocyclic frameworks, focusing on their potential for crystal engineering and design in materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antifungal Applications
Derivatives of triazole and thiazole have been investigated for their antimicrobial and antifungal properties. Dave, Purohit, Akbari, and Joshi (2007) studied thiazolidinones and Mannich bases of 4‐amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole, demonstrating significant antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007). Similarly, Tay, Duran, Kayağil, Yurttaş, Göger, Göger, Demirci, & Demirayak (2022) synthesized pyridyl substituted thiazolyl triazole derivatives with notable antibacterial and antioxidant activities (Tay et al., 2022).
Catalytic and Optical Applications
Heterocyclic compounds featuring triazole and thiazole motifs have also been explored for their catalytic and optical properties. Ming, Zhen, Liu, Lin, Liu, Zhao, Lu, & Xu (2015) designed and synthesized donor–acceptor–donor polymers incorporating thiadiazolo[3,4-c]pyridine for applications in green and near-infrared electrochromics, showcasing their potential in electronic and photonic devices (Ming et al., 2015).
Molecular Docking and In Vitro Screening
Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey (2018) embarked on molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, indicating their applicability in discovering new therapeutic agents with potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Corrosion Inhibition
Compounds containing benzothiazole and pyridine units have been evaluated for their role in corrosion inhibition, particularly for protecting materials in aggressive industrial environments. Yadav, Sharma, & Kumar (2015) investigated the efficiency of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, highlighting their effectiveness in preventing material degradation (Yadav, Sharma, & Kumar, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5OS2/c23-16-6-3-7-17(11-16)28-20(13-27-18-8-1-2-9-19(18)31-22(27)29)25-26-21(28)30-14-15-5-4-10-24-12-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEGHTBEDYBXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC(=CC=C4)Cl)SCC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[Ethoxy-(2-methoxyphenyl)methyl]benzotriazole](/img/structure/B2512602.png)








![3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2512615.png)




